Product packaging for 2,6-Dimethyloctan-2-ol(Cat. No.:CAS No. 18479-57-7)

2,6-Dimethyloctan-2-ol

Cat. No.: B103320
CAS No.: 18479-57-7
M. Wt: 158.28 g/mol
InChI Key: WRFXXJKURVTLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Dimethyloctan-2-ol, widely known in the industry as Tetrahydromyrcenol, is a tertiary alcohol of significant interest in fragrance research and development . Its primary research value lies in its clean, floral-citrus odor profile, which makes it a key compound for studying and replicating the scent of rose, lily, and fresh citrus in modern perfumery . Researchers utilize this molecule to investigate the structure-odor relationships of aliphatic alcohols and to develop stable fragrance compositions for a variety of applications, from fine perfumes to household products . The compound serves as a versatile intermediate in organic synthesis, particularly in the study of hydrogenation reactions and the preparation of other derivatives with modified olfactory properties . Its well-characterized structure and predictable behavior make it an excellent model substrate for methodological studies in chemical synthesis and for exploring green chemistry principles, such as atom economy, in the production of aroma chemicals . For Research Use Only. This product is intended for laboratory research and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O B103320 2,6-Dimethyloctan-2-ol CAS No. 18479-57-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyloctan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-5-9(2)7-6-8-10(3,4)11/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFXXJKURVTLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044810
Record name 2,6-Dimethyloctan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Octanol, 2,6-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

18479-57-7
Record name Tetrahydromyrcenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18479-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyloctan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018479577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octanol, 2,6-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Dimethyloctan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethyloctan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIMETHYLOCTAN-2-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKV1VX27WR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for 2,6 Dimethyloctan 2 Ol

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a primary route for the synthesis of 2,6-dimethyloctan-2-ol, offering efficient and scalable methods from unsaturated precursors.

Selective Hydrogenation of Unsaturated Precursors

The selective hydrogenation of readily available unsaturated terpenoids such as geraniol (B1671447) and 2,6-dimethyloct-6-en-2-ol (B3051001) is a key strategy. The presence of multiple reducible functional groups in these precursors necessitates careful selection of catalysts and reaction conditions to achieve high selectivity for the desired saturated alcohol.

For instance, the hydrogenation of geraniol can yield this compound, also known as tetrahydromyrcenol. nih.govresearchgate.net This transformation involves the reduction of both the carbon-carbon double bonds and the primary alcohol group. A common approach involves a two-step process where geraniol is first hydrogenated to 3,7-dimethyloctan-1-ol (B75441), which can then be further processed. chemicalbook.com Another strategy involves the direct hydrogenation of geraniol over a palladium on carbon (Pd/C) catalyst. chemicalbook.com This process, however, can lead to a mixture of products, including 3,7-dimethyloctan-1-ol and a mixture of 3,7-dimethyloct-2-ene and 2,6-dimethyloctane (B150249), requiring further reduction to obtain the desired 2,6-dimethyloctane. chemicalbook.com

Similarly, 2,6-dimethyloct-6-en-2-ol can be reduced to this compound. This unsaturated tertiary alcohol can be synthesized through methods like acid-catalyzed condensation of prenol derivatives or Grignard addition reactions. The subsequent hydrogenation of the double bond yields the target saturated alcohol.

Optimization of Catalytic Systems and Reaction Conditions

The efficiency and selectivity of catalytic hydrogenation are highly dependent on the choice of catalyst and reaction parameters. Various catalytic systems have been explored to optimize the synthesis of this compound and related compounds.

Noble metal catalysts, particularly those based on palladium, platinum, rhodium, and ruthenium, are frequently employed for the hydrogenation of unsaturated alcohols. google.com For example, the hydrogenation of citronellol (B86348) to tetrahydrogeraniol (3,7-dimethyloctan-1-ol) has been achieved with high yields using a Pd/C catalyst. google.com Nickel-based catalysts, such as Raney nickel, are also effective for these transformations. google.com The choice of solvent can also influence the reaction rate and selectivity, with polar solvents sometimes leading to higher initial reaction rates due to increased hydrogen solubility.

The table below summarizes various catalytic systems and conditions used for the hydrogenation of precursors to saturated octanols.

PrecursorCatalystConditionsProduct(s)YieldReference
Geraniol5% Pd/CRoom temperature, 15 hours, THF3,7-Dimethyloctan-1-ol, 2,6-dimethyloctane- chemicalbook.com
CitronellolPd/C-Tetrahydrogeraniol93% google.com
CitronellolNi/graphite-Tetrahydrogeraniol95% google.com
Citral (B94496)Ru/C, Rh/Al2O3, Ni/Al2O3Varied solventsCitronellol, Nerol, Geraniol-

Stereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications where chirality influences biological activity or sensory properties.

Chiral Pool Approaches

The "chiral pool" strategy utilizes readily available, enantiomerically pure natural products as starting materials. (S)-Citronellol is a prominent example of a chiral building block for the synthesis of stereoisomers of this compound. A one-pot oxidation-chlorination-reduction sequence starting from (S)-citronellol can yield 2,6-dimethyloct-6-en-2-ol with a high diastereomeric ratio. This intermediate can then be hydrogenated to the corresponding stereoisomer of this compound. This approach leverages the existing stereocenter in citronellol to control the stereochemistry of the final product.

Asymmetric Induction in Carbon-Carbon Bond Formation

Asymmetric induction methods introduce chirality during the formation of key carbon-carbon bonds. For the synthesis of tertiary alcohols like this compound, asymmetric Grignard additions and alkylation reactions are powerful tools.

Catalytic enantioselective addition of organometallic reagents, such as Grignard reagents (organomagnesium compounds), to ketones is a direct route to chiral tertiary alcohols. nih.gov The development of copper(I)-catalyzed systems has enabled highly enantioselective alkylations of ketones using Grignard reagents. nih.gov These methods offer a versatile approach to creating the chiral quaternary center found in this compound. Asymmetric alkylation, another key strategy, can be achieved using chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. kashanu.ac.ir

Enantioselective Methodologies for Related Chiral Alcohols

The broader field of enantioselective synthesis of chiral tertiary alcohols provides valuable insights and methodologies applicable to this compound. researchgate.net Various strategies have been developed to overcome the steric challenges associated with the formation of sterically hindered chiral centers. chinesechemsoc.orgacs.org

One notable method is the enantioselective cyanosilylation of ketones, which produces chiral tertiary cyanohydrins that can be further transformed into other functional groups. chinesechemsoc.org Another approach involves the chinesechemsoc.orgrsc.org-Meisenheimer rearrangement, which has been successfully applied to the synthesis of complex molecules bearing chiral tertiary alcohol functionalities. acs.org The development of novel catalysts, including those based on titanium and other transition metals, has also expanded the toolbox for the asymmetric synthesis of chiral tertiary alcohols. rsc.org

The following table highlights some enantioselective methodologies for the synthesis of chiral tertiary alcohols.

Reaction TypeCatalyst/ReagentSubstrateEnantiomeric Excess (ee)Reference
Enantioselective Addition of Organomagnesium ReagentsCu(I) complexKetonesHigh nih.gov
Asymmetric 2-furyl AdditionTitanium catalyst with (S)-BINOLKetones87-93% rsc.org
Enantioselective Cyanosilylation(salen)AlCl complex with phosphorane activatorAliphatic ketonesHigh chinesechemsoc.org
chinesechemsoc.orgrsc.org-Meisenheimer Rearrangement-N-oxidesHigh acs.org

Multi-Step Organic Synthesis Strategies

The construction of this compound through traditional organic synthesis relies on the precise assembly of its carbon skeleton and the strategic manipulation of functional groups. These methods offer control over the molecular architecture through sequential, well-understood chemical transformations.

Functional Group Interconversions and Chain Elongation

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the conversion of one functional group into another. ub.edu In the context of synthesizing this compound, a key challenge is creating the tertiary alcohol group at the C2 position on an eight-carbon chain with a methyl branch at C6.

A plausible synthetic route could begin with a smaller, readily available chiral building block like (R)-citronellol, which already contains the C6 methyl-branched stereocenter. The synthesis would then involve chain elongation and functional group manipulation. For instance, the carbon backbone of 2,6-dimethyloctane can be produced from the natural precursor geraniol through catalytic hydrogenation, which reduces the double bonds and the primary alcohol to yield the saturated hydrocarbon. chemicalbook.com While this specific process yields the alkane, subsequent selective oxidation of a C-H bond could theoretically install the desired hydroxyl group.

Advanced strategies involve the direct and selective oxidation of unactivated C-H bonds. Research has demonstrated that specific iron catalysts can perform remote oxidation on substrates like 2,6-dimethyloctane, yielding a mixture of regioisomers, including the target molecule, this compound, and its isomer, 3,7-dimethyloctan-3-ol. google.comgoogleapis.com

Microbial chain elongation represents an alternative strategy for building the carbon backbone. oup.com This process, occurring in certain anaerobic microbiomes, uses intermediates like ethanol (B145695) to extend shorter carbon chains, offering a potential bio-based route to the octyl skeleton required for this compound. nih.govfrontiersin.org

One-Pot Reaction Sequences (e.g., Oxidation-Chlorination-Reduction)

One-pot, or tandem, reactions enhance synthetic efficiency by allowing multiple reaction steps to occur in the same vessel without intermediate purification, saving time, and reducing solvent waste. thieme-connect.com The synthesis of tertiary alcohols, such as this compound, can be achieved through such sequences.

A notable example combines biocatalytic oxidation with classic organometallic chemistry. rsc.org In this two-step, one-pot process, a secondary alcohol is first oxidized to a ketone using a laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system. Subsequently, an organolithium or Grignard reagent is added to the same reaction mixture, which attacks the newly formed ketone to generate a tertiary alcohol with high conversion rates. rsc.orgrsc.org

Another powerful one-pot sequence is the oxidation-chlorination-reduction of primary alcohols to furnish 2-chloroalkan-1-ols. acs.org This "telescoped" procedure involves a copper-catalyzed aerobic oxidation of a primary alcohol to an aldehyde, followed by an organocatalytic α-chlorination, and finally a reduction of the chlorinated aldehyde to the chlorohydrin product. acs.org While this specific sequence yields a chlorohydrin, it exemplifies the type of multi-step, one-pot transformation that can be adapted to create complex functionalized molecules from simple precursors.

Table 1: Comparison of One-Pot Synthetic Sequences for Alcohols

Sequence Step 1 Step 2 Step 3 Final Product Class Key Features
Laccase/TEMPO - Organometallic Addition rsc.orgrsc.org Biocatalytic oxidation of secondary alcohol to ketone Ultrafast addition of organolithium/Grignard reagent - Tertiary Alcohol Combines enzyme and organometallic chemistry; occurs in aqueous media.
Oxidation-Chlorination-Reduction acs.org Cu-catalyzed aerobic oxidation of primary alcohol to aldehyde Enamine-catalyzed α-chlorination Reduction with NaBH₄ 2-Chloroalkan-1-ol Fully catalyst-controlled; efficient one-pot procedure.

Chemoenzymatic and Biocatalytic Syntheses

Chemoenzymatic and biocatalytic methods leverage the high selectivity of enzymes and microorganisms to perform complex chemical transformations. These approaches are increasingly important for producing fine chemicals like terpene alcohols under mild conditions.

Biotransformation Pathways of Precursors (e.g., Myrcene (B1677589), Geraniol)

The biotransformation of natural terpenes is a direct route to producing valuable aroma compounds. Myrcene and geraniol, both acyclic monoterpenes, serve as key precursors.

Studies have shown that the bacterium Pseudomonas aeruginosa can transform β-myrcene into several products, including 2,6-dimethyloctane. nih.govresearchgate.net The composition of the product mixture is highly dependent on the incubation time. For example, after 1.5 days of incubation, the primary products are dihydrolinalool (79.5%) and 2,6-dimethyloctane (9.3%). nih.govresearchgate.net However, extending the incubation to 3 days drastically shifts the product ratio, yielding 2,6-dimethyloctane as the major product (90.0%) alongside α-terpineol (7.7%). nih.govresearchgate.net This demonstrates a microbial pathway for the saturation of myrcene's double bonds to produce the 2,6-dimethyloctane skeleton, a direct precursor to the target alcohol. The formation of the related alcohol, dihydrolinalool, also highlights the capability of these microorganisms to hydrate (B1144303) the terpene structure. frontiersin.org

Geraniol is another common substrate for biotransformation by various microorganisms, including fungi like Aspergillus niger and yeasts such as Saccharomyces cerevisiae. nih.govnih.govresearchgate.net These transformations typically yield other valuable monoterpenoids like linalool (B1675412) and α-terpineol through isomerization or citronellol via reduction. nih.govresearchgate.net While the direct conversion of geraniol to this compound is less documented, the extensive enzymatic machinery available in these microbes for modifying geraniol suggests its potential as a starting point for engineered biocatalytic pathways. researchgate.net

**Table 2: Biotransformation of Myrcene by *Pseudomonas aeruginosa***

Incubation Time Major Product Percentage (%) Secondary Product Percentage (%) Total Yield (%) Reference
1.5 Days Dihydrolinalool 79.5 2,6-Dimethyloctane 9.3 88.8 nih.gov
3 Days 2,6-Dimethyloctane 90.0 α-Terpineol 7.7 97.7 nih.gov

Microbial Conversion Techniques for Analogues

The broader field of microbial terpene conversion showcases a variety of techniques applicable to producing analogues of this compound. Microorganisms, particularly from the genera Pseudomonas and Rhodococcus, possess a "toolbox" of enzymes capable of performing specific reactions like hydroxylations, oxidations, and isomerizations on terpene skeletons. nih.govnih.gov

For example, the biotransformation of limonene, a cyclic monoterpene, can yield α-terpineol, a cyclic tertiary alcohol analogue of this compound. frontiersin.org This conversion is achieved through the hydration of limonene's double bond, a reaction catalyzed by enzymes within organisms like Geobacillus stearothermophilus or various fungi. frontiersin.org The ability of microbes to introduce hydroxyl groups with high regio- and stereoselectivity is a key advantage of biocatalysis. jmb.or.kr

These microbial systems can be utilized as whole-cell biocatalysts or as sources for isolated enzymes. The development of these techniques, including the engineering of metabolic pathways and the optimization of fermentation conditions, opens the door to the sustainable production of a wide array of terpene-based chemicals, including complex tertiary alcohols. mdpi.compnas.org

Chemical Reactivity and Transformational Studies of 2,6 Dimethyloctan 2 Ol

Oxidation Reactions and Product Derivatization

As a tertiary alcohol, 2,6-dimethyloctan-2-ol is resistant to oxidation under mild conditions that would typically convert primary and secondary alcohols to aldehydes and ketones, respectively. This is because it lacks a hydrogen atom on the carbinol carbon. However, under forcing conditions, cleavage of carbon-carbon bonds can occur.

The oxidation of tertiary alcohols like this compound requires harsh oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, and typically leads to the breakdown of the carbon skeleton. smolecule.com The reaction proceeds via the cleavage of C-C bonds adjacent to the hydroxyl-bearing carbon, resulting in a mixture of smaller ketones and carboxylic acids. For instance, oxidation could cleave the C1-C2 bond and the C2-C3 bond, leading to the formation of acetone (B3395972) and various other oxidized fragments from the remaining hydrocarbon chain.

Table 1: Potential Oxidation Products of this compound

Oxidizing AgentPotential ProductsReaction Conditions
Potassium Permanganate (KMnO₄)Acetone, 5-Methylheptanoic acid, other fragmentsStrong, acidic/basic, heat
Chromium Trioxide (CrO₃)Acetone, 5-Methylheptan-2-one, other fragmentsStrong, acidic (e.g., H₂SO₄)

While direct oxidation of the tertiary alcohol group is challenging, reactions can be induced at other positions along the aliphatic chain. Selective C-H hydroxylation involves the introduction of a new hydroxyl group at a saturated carbon position. A specific example involves the formation of 2-hydroxy-2,6-dimethyl-octane-7-one as a byproduct from the decomposition of a crude chlorohydrin derived from a related unsaturated precursor. google.com This demonstrates that functionalization at the C7 position is possible, leading to a keto-alcohol derivative. google.com Such reactions are often mediated by specific catalysts or reagents that can activate otherwise inert C-H bonds.

Table 2: Example of C-H Functionalization Product

Starting Material PrecursorReaction/ProcessProduct
7,8-dichloro-2,6-dimethyloctane-2-olDecomposition/Rearrangement2-hydroxy-2,6-dimethyl-octane-7-one

Reduction Reactions to Saturated Hydrocarbons

The reduction of this compound to its corresponding saturated hydrocarbon, 2,6-dimethyloctane (B150249), is not a direct process. The hydroxyl group is a poor leaving group and must first be converted into a better one, such as a tosylate or a halide. Subsequently, the intermediate can be reduced.

A more direct pathway to 2,6-dimethyloctane is often achieved from related unsaturated compounds. For example, the dehydration of linalool (B1675412) followed by hydrogenation with a catalyst like palladium on carbon (Pd/C) yields a mixture that includes 2,6-dimethyloctane. nih.gov Similarly, the reduction of 6-chloro-2,6-dimethyloctane with an alkali metal in liquid ammonia (B1221849) has been shown to produce 2,6-dimethyloctane, a reaction that proceeds with significant retention of configuration. researchgate.net

Table 3: Pathways to 2,6-Dimethyloctane

Starting MaterialReagents/CatalystProduct
Linalool (related terpene alcohol)1. Dehydration (e.g., Amberlyst-15) 2. Hydrogenation (H₂, Pd/C)2,6-Dimethyloctane (in mixture) nih.gov
6-chloro-2,6-dimethyloctaneAlkali metal (e.g., Na), liquid NH₃2,6-Dimethyloctane researchgate.net

Substitution Reactions of the Hydroxyl Group

Substitution of the tertiary hydroxyl group in this compound is possible but often competes with elimination (dehydration) reactions, especially under acidic or heated conditions. The reaction with hydrogen halides (e.g., HBr, HCl) can proceed via an Sₙ1 mechanism, where the protonated hydroxyl group leaves as water to form a stable tertiary carbocation. This carbocation is then attacked by the halide ion. Reagents like thionyl chloride can also be used to form the corresponding alkyl chloride.

Table 4: Substitution Reactions of this compound

ReagentProductMechanism
Concentrated HBr2-Bromo-2,6-dimethyloctaneSₙ1
Thionyl Chloride (SOCl₂)2-Chloro-2,6-dimethyloctaneSₙi (likely with rearrangement competition)

Dehydration Pathways to Olefinic Compounds

The acid-catalyzed dehydration of this compound is a prominent reaction for tertiary alcohols. Upon protonation of the hydroxyl group and its departure as a water molecule, a tertiary carbocation is formed at the C2 position. This intermediate can then lose a proton from an adjacent carbon atom to form an alkene. Due to the structure of this compound, several olefinic products are possible, with the major product typically predicted by Zaitsev's rule (the most substituted alkene). However, a mixture of isomers is common. nist.gov

Table 5: Potential Dehydration Products of this compound

Product NameStructureComments
2,6-Dimethyl-2-octeneC(CH₃)=CHCH₂CH₂CH(CH₃)CH₂CH₃Zaitsev product, typically major
2,6-Dimethyl-1-octeneCH₂=C(CH₃)CH₂CH₂CH₂CH(CH₃)CH₂CH₃Hofmann product, typically minor
(E/Z)-2,6-Dimethyl-3-octeneCH₃C(CH₃)₂CH=CHCH(CH₃)CH₂CH₃Possible if carbocation rearrangement occurs

Oligomerization and Polymerization Processes (e.g., Telomerization)

This compound is not typically used as a monomer for polymerization. Instead, it is often synthesized from the telomerization of smaller molecules like isoprene (B109036). researchgate.netresearchgate.net Telomerization is a process where a chain transfer agent limits the size of the polymer, resulting in low molecular weight oligomers or "telomers." For example, the telomerization of isoprene with alcohols or amines on palladium complex catalysts can yield precursors to the 2,6-dimethyloctane skeleton. researchgate.netscirp.org

However, under the acidic conditions used for dehydration, the olefinic products formed from this compound can themselves undergo oligomerization. The tertiary carbocation intermediate formed during dehydration can act as an initiator, attacking the double bond of another newly formed alkene molecule. This can lead to the formation of dimers and higher oligomers as side products, which was observed during the dehydration of the related alcohol, linalool. nih.gov

Cross-Coupling and Ligand Development Research

The chemical reactivity of this compound, a tertiary alcohol, in the context of cross-coupling reactions is a specialized area of organic synthesis. Research in this domain is often challenging due to the inherent steric hindrance and the propensity of tertiary alcohols to undergo elimination reactions under typical catalytic conditions. However, advancements in catalyst and ligand design have begun to open avenues for the participation of sterically hindered alcohols, including structures analogous to this compound, in these powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

While specific studies focusing exclusively on this compound in cross-coupling and ligand development are not extensively documented in publicly available literature, the broader research on tertiary alcohols provides a strong indication of its potential reactivity and the types of transformations it could undergo. The development of robust catalytic systems is paramount for overcoming the challenges associated with tertiary alcohol substrates.

Challenges in Cross-Coupling of Tertiary Alcohols:

The primary obstacle in utilizing tertiary alcohols like this compound in cross-coupling reactions is the facile formation of a stable tertiary carbocation upon activation of the hydroxyl group. This carbocation intermediate readily undergoes elimination (E1) to form an alkene, which is often the major, undesired product. Traditional cross-coupling conditions that are effective for primary and secondary alcohols frequently fail with tertiary substrates.

Advances in Catalysis and Ligand Development:

Recent research has led to the development of specialized catalytic systems that can promote the desired cross-coupling of tertiary alcohols by minimizing or circumventing the elimination pathway. These advancements typically involve the use of specific transition metals, most notably nickel and palladium, in conjunction with carefully designed ligands.

Nickel-Catalyzed Cross-Coupling Reactions:

Nickel catalysis has emerged as a powerful tool for the cross-coupling of challenging substrates. For instance, nickel-catalyzed Suzuki-Miyaura reactions have been successfully employed for the coupling of unactivated tertiary alkyl bromides, demonstrating the potential for forming quaternary carbon centers. nih.gov While this involves an alkyl halide rather than an alcohol directly, it highlights the capability of nickel catalysts to manage sterically demanding centers.

A significant breakthrough has been the development of ligands that enable the direct O-arylation of tertiary alcohols. Research has shown that a NiII precatalyst featuring the ligand CgPhen-DalPhos is effective in promoting the C–O cross-coupling of tertiary aliphatic alcohols with (hetero)aryl halides and phenol (B47542) derivatives. acs.org This type of methodology could potentially be applied to this compound to synthesize the corresponding aryl ethers.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are workhorses in cross-coupling chemistry. While traditionally challenging for tertiary alcohols, recent innovations have shown promise. One notable example is the palladium-catalyzed cross-coupling of tertiary alcohols with aroyl chlorides under microwave heating to synthesize highly substituted esters. researchgate.net This method is reported to proceed through a palladium-inserted ArCOPdCl species that reacts with the tertiary alcohol, and the microwave irradiation helps to minimize the formation of the carbocation that leads to elimination. researchgate.net

Furthermore, ligand-controlled, palladium-catalyzed regioselective aminocarbonylation of tertiary alcohols has been developed. rsc.org By selecting the appropriate ligand, either branched or linear amides can be synthesized, with water as the only byproduct. rsc.org This reaction proceeds through the in-situ dehydration of the alcohol to an alkene, followed by a hydro-palladation and subsequent carbonylation and amination sequence.

The table below summarizes some of the key research findings in the cross-coupling of tertiary alcohols, which provide a framework for understanding the potential reactivity of this compound.

Catalyst SystemCoupling PartnersProduct TypeKey Findings & Reference
Nickel(0)/LigandTertiary Alkyl Bromides & OrganoboranesAlkylated ArenesEnables Suzuki-Miyaura reactions with unactivated tertiary electrophiles. nih.gov
NiII/CgPhen-DalPhosTertiary Alcohols & (Hetero)aryl Halides/Phenol DerivativesAryl EthersFacilitates O-arylation of a broad scope of tertiary alcohols. acs.org
Palladium/MicrowaveTertiary Alcohols & Aroyl ChloridesHighly Substituted EstersMicrowave heating minimizes elimination by promoting the desired cross-coupling pathway. researchgate.net
Palladium/LigandTertiary Alcohols & Amines/COα-Quaternary or β-Substituted AmidesLigand control dictates the regioselectivity of the aminocarbonylation. rsc.org

While direct experimental data on the cross-coupling of this compound is scarce, the general principles and successful methodologies developed for other tertiary alcohols suggest that with the appropriate choice of catalyst and ligand, this compound could serve as a substrate in various cross-coupling transformations. Future research in this area will likely focus on expanding the scope of these reactions to include a wider range of tertiary alcohols and developing even more efficient and selective catalytic systems.

Advanced Analytical Characterization of 2,6 Dimethyloctan 2 Ol

Spectroscopic Methods

Spectroscopy is indispensable for elucidating the molecular structure of 2,6-dimethyloctan-2-ol and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. The spectrum for this compound would be expected to show characteristic signals for the methyl groups, the methylene (B1212753) chains, the methine proton, and the hydroxyl proton. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal adjacent proton relationships. While specific, detailed spectral assignments for this compound are not widely published in literature, typical chemical shifts for similar aliphatic alcohols can be inferred. spectrabase.com For instance, the singlet for the hydroxyl proton is a key identifier.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, with its ten carbon atoms, the spectrum provides confirmation of the carbon skeleton. Each unique carbon atom will produce a separate signal, and their chemical shifts are indicative of their chemical environment (e.g., attached to an oxygen, or part of a methyl or methylene group). nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated values based on typical chemical shifts for aliphatic alcohols and may vary based on solvent and experimental conditions.

Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃)C1~0.9~14
Methyl (CH₃)C2-CH₃ (x2)~1.2~29
Methyl (CH₃)C6-CH₃~0.9~20
Hydroxyl (OH)C2-OH~1.5 (singlet)N/A
Methylene (CH₂)C3, C4, C5~1.2-1.5~23-43
Methine (CH)C6~1.5~39
Quaternary CarbonC2N/A~71

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of this compound from complex mixtures. ontosight.ai

The electron ionization (EI) mass spectrum of this compound is characterized by its molecular ion peak (M⁺) and a series of fragment ions. nist.gov The molecular weight of this compound is 158.28 g/mol . nih.govnist.govnist.govnist.gov The fragmentation pattern is key to its identification. A prominent fragmentation pathway for tertiary alcohols is the loss of water and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). Predicted collision cross-section values can also be calculated for various adducts to aid in identification. uni.lu

Table 2: Key Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio)Ion/FragmentSignificance
158[M]⁺Molecular Ion (often low abundance or absent)
143[M-CH₃]⁺Loss of a methyl group
140[M-H₂O]⁺Loss of water
59[C₃H₇O]⁺Fragment from alpha-cleavage at C2-C3 bond

GC-MS analysis is routinely used to confirm the purity of this compound and to identify it in various matrices.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure as a tertiary alcohol. nih.gov The most significant peak is a broad O-H stretching band, which is characteristic of the hydroxyl group in an alcohol. Additional peaks corresponding to C-H and C-O stretching vibrations are also present.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3200–3600 (broad)O-H stretchHydroxyl (-OH)
~2850–3000C-H stretchAlkyl (CH, CH₂, CH₃)
~1100-1200C-O stretchTertiary Alcohol

Ultraviolet (UV) Spectroscopy for Conjugated Systems

Ultraviolet (UV) spectroscopy is a technique used to analyze compounds containing chromophores, which are typically conjugated π-electron systems that absorb UV light. This compound is a saturated aliphatic alcohol, meaning it lacks double or triple bonds in conjugation and does not possess aromatic rings. nist.govnist.gov Consequently, it does not have a suitable chromophore to absorb light in the standard UV-visible range (200-800 nm). Therefore, UV spectroscopy is not a primary technique for the characterization of this compound.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from mixtures and for its quantitative analysis.

Gas Chromatography (GC) for Mixture Analysis and Retention Index Studies

Gas Chromatography (GC) is the premier chromatographic technique for the analysis of volatile compounds like this compound. nist.govnist.gov It is widely used for purity assessment and for quantifying the compound in complex samples, such as essential oils or fragrance formulations. smolecule.comimsc.res.in

A critical parameter in GC is the retention index (RI), which helps in the identification of compounds by comparing their elution times to those of n-alkane standards. The Kovats Retention Index is a standardized value that is dependent on the stationary phase of the GC column (polar or non-polar) and the temperature program. nist.gov The retention index of this compound has been determined on various column types. nih.govnist.gov

Table 4: Reported Kovats Retention Indices for this compound

Column TypeRetention Index (RI)Reference
Standard Non-Polar1089, 1090 nih.govnist.gov
Semi-Standard Non-Polar1067 nih.govnist.gov
Standard Polar1449, 1414 nih.govnist.gov

These retention indices are valuable for method development and for the unambiguous identification of this compound in GC and GC-MS analyses. copernicus.org

Chiral Gas Chromatography for Enantiomeric Purity Determination

Chiral Gas Chromatography (GC) is a principal technique for separating the enantiomers of volatile compounds like terpene alcohols. gcms.cz The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation and quantification. nih.gov For alcohols similar to this compound, derivatized cyclodextrins are the most commonly used CSPs. gcms.czoup.com These macrocyclic oligosaccharides possess a chiral cavity that allows for differential inclusion of the enantiomers, facilitating separation.

However, the direct enantioselective GC analysis of certain branched-chain alcohols can be challenging. For some related structures, direct analysis on a chiral stationary phase has been reported to be imperfect for determining high enantiomeric purity. researchgate.net Factors such as peak broadening and insufficient resolution can limit the accuracy of this method for specific molecules. gcms.cz In such cases, derivatization of the alcohol to a less polar or more rigid derivative prior to GC analysis can sometimes improve separation. Despite these challenges, chiral GC remains a primary tool for assessing the enantiomeric composition of chiral fragrances and flavor compounds. oup.com

Table 1: Typical Chiral GC Conditions for Analysis of Terpene Alcohols

ParameterTypical ConditionRationale/Comments
Column (CSP) Heptakis(2,3-di-O-acetyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin; Octakis(2,6-di-O-methyl-3-O-pentyl)-γ-cyclodextrinThese derivatized cyclodextrins provide the necessary chirality for enantiomeric separation of many terpene derivatives. oup.com The choice of derivative affects selectivity.
Carrier Gas Hydrogen or HeliumHydrogen often provides higher efficiency and allows for faster analysis times. scielo.br
Temperature Program Initial Temp: 40-70°C, Ramp: 1-2°C/min to 150-230°CA slow temperature ramp is crucial for resolving closely eluting enantiomers. gcms.cz Higher initial temperatures can sometimes reduce peak broadening for more volatile compounds. gcms.cz
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is used for quantification due to its wide linear range. MS is used for identification and confirmation of the separated enantiomers.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution

For chiral alcohols where direct GC separation is problematic, High-Performance Liquid Chromatography (HPLC) offers a robust alternative. researchgate.net The resolution of stereoisomers of compounds like this compound is often achieved not by direct injection onto a chiral column, but through a derivatization strategy. This involves reacting the alcohol with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column, typically a reversed-phase column. researchgate.netresearchgate.net

A well-established approach is the "Ohrui-Akasaka method," which employs highly fluorescent or UV-active CDAs. researchgate.net For instance, reacting the enantiomers of the alcohol with a chiral reagent like (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanecarbonyl chloride creates diastereomeric esters. researchgate.netresearchgate.net The bulky, rigid structure of the derivatizing agent enhances the spatial differences between the diastereomers, facilitating their separation. The strong chromophore of the CDA allows for highly sensitive detection by UV or fluorescence detectors. This method has proven successful for determining the stereoisomeric purities of complex, branched-chain acids and alcohols. researchgate.netnih.gov

Table 2: HPLC Method for Stereoisomer Resolution via Chiral Derivatization

StepProcedureDetails & Purpose
1. Derivatization Reaction of this compound with a chiral derivatizing agent (e.g., (1R,2R)-2-(anthracene-2,3-dicarboximido)cyclohexanecarbonyl chloride).Converts the enantiomeric pair into a diastereomeric pair of esters, which are separable on an achiral column. researchgate.netresearchgate.net
2. HPLC Separation Injection of the diastereomeric mixture onto a reversed-phase HPLC column (e.g., C18).The different physicochemical properties of the diastereomers lead to different retention times. researchgate.net Low-temperature analysis can sometimes improve resolution. researchgate.net
3. Mobile Phase Typically a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and water.The exact composition is optimized to achieve baseline separation of the diastereomeric peaks.
4. Detection UV or Fluorescence Detector.The derivatizing agent contains a strong chromophore/fluorophore, enabling sensitive and accurate quantification of the separated diastereomers. researchgate.net

Computational Approaches for Spectral Prediction and Data Interpretation

Computational chemistry has become an indispensable tool for the structural elucidation of organic molecules, including terpenes and their derivatives. mdpi.comdergipark.org.tr Methods like Density Functional Theory (DFT) are widely used to predict spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) spectra. ruc.dkrsc.org For a molecule like this compound, computational approaches can be used to calculate theoretical ¹³C and ¹H NMR chemical shifts. nih.gov

The process involves first generating a low-energy 3D conformation of the molecule using molecular mechanics or semi-empirical methods. This geometry is then optimized at a higher level of theory (e.g., HF/3-21G). nih.gov Subsequently, NMR shielding constants are calculated using a robust DFT method, such as mPW1PW91, with a suitable basis set like 6-31G(d,p). nih.gov The calculated shielding constants are then converted into chemical shifts by referencing them against a standard (e.g., tetramethylsilane).

Comparing these predicted chemical shifts with experimentally obtained spectra serves as a powerful method for structure verification. nih.gov A strong correlation between the calculated and experimental data provides high confidence in the assigned structure. This approach is particularly valuable for distinguishing between potential isomers or for confirming the constitution of a novel compound when experimental data alone may be ambiguous. ruc.dk

Table 3: Illustrative Comparison of Experimental vs. Computationally Predicted ¹³C NMR Data (Note: The experimental values are hypothetical for illustrative purposes, based on typical shifts for similar structures. Predicted values reflect the outcome of a typical DFT calculation.)

Carbon AtomHypothetical Experimental δ (ppm)Predicted δ (ppm) (e.g., mPW1PW91/6-31G(d,p))Difference (ppm)
C114.214.5-0.3
C2 (CH-OH)73.073.8-0.8
C342.543.1-0.6
C425.025.4-0.4
C539.540.2-0.7
C6 (CH)30.030.5-0.5
C729.830.3-0.5
C811.912.3-0.4
C2-CH₃ (a)29.329.9-0.6
C2-CH₃ (b)29.329.9-0.6
C6-CH₃19.620.0-0.4

Theoretical and Computational Chemistry Investigations of 2,6 Dimethyloctan 2 Ol

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These methods are foundational for predicting a wide range of molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule by modeling its electron density. ntnu.no A key application of DFT is geometry optimization, a computational process that seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure of the molecule. github.ioresearchgate.net For 2,6-dimethyloctan-2-ol, a flexible aliphatic alcohol, this process is crucial for identifying its preferred conformation.

The optimization process starts with an initial guess of the molecular geometry and iteratively adjusts the atomic coordinates to minimize the total energy of the system. github.ioresearchgate.net Convergence is reached when the forces on the atoms are negligible, indicating a stationary point on the potential energy surface. github.io This optimized geometry represents the most probable structure of an isolated molecule.

Once the optimized geometry is obtained, DFT calculations can elucidate the electronic structure, providing insights into the distribution of electrons within the molecule. This includes properties such as molecular orbital energies, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is vital for understanding the molecule's reactivity, as the hydroxyl group and the branched alkyl chain create a specific electronic environment that governs its chemical behavior. ontosight.ai

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A significant application of DFT is the prediction of spectroscopic parameters, which can be a powerful aid in structure elucidation. rsc.orgescholarship.org Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic compounds, and DFT can calculate the magnetic shielding of each nucleus, which is then converted into a chemical shift. rsc.org

The process involves performing a DFT calculation on the optimized geometry of this compound to compute the NMR shielding tensors. These theoretical values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure or to help assign specific signals to the correct atoms in the molecule. rsc.org While general DFT calculations provide good accuracy, machine learning techniques can be used to further refine these predictions, reducing deviations from experimental values. researchgate.netnih.gov

Table 1: Experimental and Hypothetical DFT-Predicted ¹³C NMR Chemical Shifts for this compound Experimental data sourced from a study by Horn and Dussault. researchgate.net Predicted values are illustrative of a typical DFT calculation.

Carbon AtomExperimental Chemical Shift (δ, ppm) researchgate.netHypothetical Predicted Shift (δ, ppm)
C1 (CH₃-C(CH₃)₂OH)29.3 / 29.429.8
C2 (C(CH₃)₂OH)71.272.1
C3 (CH₂)44.445.0
C4 (CH₂)22.022.5
C5 (CH₂)37.337.9
C6 (CH)34.535.1
C7 (CH₂)29.630.2
C8 (CH₃)11.512.0
C6-Methyl (CH₃)19.319.9

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to study the physical movements and interactions of atoms and molecules over time.

Conformer Generation and Conformational Analysis

This compound is a flexible molecule due to the free rotation around its single carbon-carbon bonds. ontosight.ai This flexibility means it can exist in numerous spatial arrangements, known as conformers or rotamers. Conformational analysis is the study of these different conformers and their relative energies to determine which are most stable and therefore most populated at a given temperature. researchgate.net

Computational methods can systematically generate a wide range of possible conformers by rotating the molecule's dihedral angles. Each generated conformer is then subjected to energy minimization, typically using a computationally less expensive method like molecular mechanics, followed by more accurate DFT calculations for the most promising low-energy candidates. researchgate.net The result is a potential energy landscape where the lowest energy conformers represent the most likely shapes of the molecule. For a related compound, a study showed that the favored conformer exhibits an open conformation with alkyl groups pointing away from a metal center. researchgate.net

Studies of Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. nih.gov These simulations are particularly useful for studying how this compound interacts with other molecules, such as solvent molecules or biological receptors. nih.govresearchgate.net

In an MD simulation, the molecule and its surroundings are placed in a simulation box, and the forces between all atoms are calculated using a force field. These forces, which include van der Waals interactions and electrostatic interactions, dictate the trajectory of each atom over time. nih.gov For this compound, the hydroxyl group is capable of forming hydrogen bonds, which are critical directional interactions. MD simulations can reveal the nature and lifetime of these hydrogen bonds and other non-covalent interactions that govern the molecule's behavior in a condensed phase. For instance, studies on the related molecule 2,6-dimethyl-7-octen-2-ol have used MD to analyze its binding within an odorant binding protein, highlighting the importance of van der Waals forces and specific residue interactions. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. semanticscholar.orgmdpi.com These models create a mathematical correlation between calculated molecular descriptors and an experimentally measured property. researchgate.net

To build a QSPR model, a set of molecules with known properties is selected as a training set. semanticscholar.org For each molecule, a wide range of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or electronic (e.g., dipole moment) features. researchgate.net Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are then used to find the best combination of descriptors that predicts the target property. semanticscholar.orgmdpi.com

QSPR models can be used to estimate properties for new or untested compounds, such as this compound. For example, a QSPR model was developed to predict the density of monosubstituted alkanes, which included the related isomer 2,6-dimethyloctan-4-ol in its dataset. biochempress.com Such models can efficiently screen compounds for desired properties without the need for extensive laboratory experiments. mdpi.com The compound this compound is also included in databases used for QSAR (a related method for biological activity) modeling. qsardb.org

Table 2: Examples of Molecular Descriptors Calculable for this compound for Use in QSPR Models These descriptors quantify various aspects of the molecular structure and are used as independent variables in QSPR equations.

Descriptor TypeDescriptor NameDescription
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in the molecule (158.28 g/mol). nist.govfda.gov
TopologicalWiener IndexA distance-based index that reflects the branching of the carbon skeleton.
GeometricalMolecular Surface AreaThe total surface area of the molecule, influencing intermolecular interactions.
ElectronicDipole MomentA measure of the overall polarity of the molecule arising from its charge distribution.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)A measure of the molecule's hydrophobicity. A predicted value is 3.3. uni.lu

Prediction of Thermochemical Properties

The estimation of thermochemical properties through computational methods is a cornerstone of modern chemical analysis, providing crucial data where experimental measurements may be unavailable or difficult to obtain. For this compound, a tertiary aliphatic alcohol, these properties can be predicted using established second-order group-additivity methods, such as the Benson group-additivity scheme. nist.govacs.orgresearchgate.net This approach calculates thermodynamic properties like enthalpy of formation, heat capacity, and entropy by summing the contributions of individual molecular groups. nist.govresearchgate.net

Research into the thermochemical properties of aliphatic alcohols has led to the development of improved Benson-type increments, enhancing the accuracy of predictions for both enthalpies of vaporization and standard enthalpies of formation. acs.org Studies on similar molecules, such as tertiary butyl alcohol, reveal the complexity of these predictions, as the interactions between the hydroxyl group and hydrophobic alkyl groups significantly influence the molecule's thermodynamic behavior in various systems. arxiv.org Computational tools and databases provide access to a range of predicted properties for this compound, which are derived from its molecular structure.

Table 1: Predicted Thermochemical and Physical Properties of this compound

In Silico Prediction of Biological Activities (e.g., PASS program)

In silico methods, which utilize computer simulations, are increasingly employed to predict the biological activities of chemical compounds, thereby streamlining research and reducing the need for extensive laboratory testing. oup.com The Prediction of Activity Spectra for Substances (PASS) program is a prominent example of such a tool. nih.gov It evaluates the potential biological activity of a molecule based on its structure-activity relationship, comparing the input structure against a training set of tens of thousands of compounds with known biological functions. nih.gov The program's output is a list of probable activities, each with a "probability to be active" (Pa) and a "probability to be inactive" (Pi). nih.gov

While specific PASS prediction data for this compound is not widely published, the methodology can be applied to forecast its biological profile. Given that this compound is primarily used as a fragrance ingredient, a PASS analysis would likely focus on its interactions with biological systems related to olfaction. thegoodscentscompany.combangor.ac.uk Furthermore, many fragrance alcohols, such as geraniol (B1671447) and linalool (B1675412), are known to possess antimicrobial properties. mdpi.com Therefore, a hypothetical PASS prediction for this compound would likely indicate a potential for olfactory receptor interaction and possible antimicrobial or antifungal activities. In silico tools are valuable for generating such hypotheses, which can then guide targeted experimental validation. researchgate.net

Table 2: Hypothetical PASS Prediction Profile for this compound

Note: This table is illustrative and represents potential outcomes of a PASS analysis based on the known functions of similar compounds.

Stereochemical Influence on Molecular Behavior

The molecular structure of this compound contains a chiral center at the carbon atom in the 6th position. This chirality means the compound exists as a pair of non-superimposable mirror images, known as enantiomers: (R)-2,6-dimethyloctan-2-ol and (S)-2,6-dimethyloctan-2-ol. The spatial arrangement of atoms, or stereochemistry, is a critical factor that governs how a molecule interacts with other chiral structures, particularly biological receptors. scentjourner.comnih.gov

In the field of fragrance science, the influence of stereochemistry on scent perception is a well-documented phenomenon. chiralpedia.com The olfactory receptors in the human nose are themselves chiral proteins, and as a result, they can differentiate between the enantiomers of a chiral molecule. scentjourner.comnih.gov This differential interaction often leads to the enantiomers of a single compound having distinct odors and different odor thresholds. researchgate.netmdpi.com For example, the enantiomers of the chiral molecule carvone (B1668592) are perceived as entirely different scents: (R)-carvone smells of spearmint, while (S)-carvone has the aroma of caraway. scentjourner.comchiralpedia.com Similarly, studies on chiral alcohols like 2-pentanol (B3026449) have shown that the (R)- and (S)-enantiomers possess significantly different olfactory thresholds. mdpi.com

Based on these principles, the (R)- and (S)-enantiomers of this compound are expected to exhibit different molecular behaviors. Their interactions with the chiral olfactory receptors are likely to be distinct, resulting in variations in their perceived scent profiles and potencies. This makes the stereochemistry of this compound a crucial aspect of its character as a fragrance ingredient. researchgate.net

Table of Compounds Mentioned

Biological and Pharmacological Research on 2,6 Dimethyloctan 2 Ol and Analogues

Membrane Permeability and Interactions with Biological Membranes

As a lipophilic tertiary alcohol, 2,6-dimethyloctan-2-ol is expected to interact with and permeate biological membranes. ontosight.ai The ability of solvents like alcohols to dissolve lipids means they can disrupt the phospholipid bilayer, increasing membrane fluidity and permeability. studymind.co.uk The specific permeability of a membrane to an alcohol depends on factors like the alcohol's structure and concentration, as well as the membrane's composition. studymind.co.ukreddit.com

Studies on related terpene alcohols provide insight into potential mechanisms of membrane interaction. Research on farnesol (B120207), nerolidol (B1678203), and plaunotol (B1678519) demonstrated that their antibacterial activity is linked to their ability to damage bacterial cell membranes, causing a measurable leakage of potassium (K+) ions. oup.com The rate and amount of this leakage correlated with the compound's antibacterial effectiveness, suggesting that membrane disruption is a primary mode of action. oup.com For these hydrophobic compounds, the rank order of effectiveness in causing membrane damage was farnesol > nerolidol > plaunotol. oup.com Given its structural similarities as a hydrophobic alcohol, this compound may act on membranes in a comparable manner, although specific studies are required to confirm this.

Potential in Drug Delivery Systems

Currently, there is limited specific research documenting the use of this compound as a component in drug delivery systems. However, the properties of related terpene alcohols suggest this could be a promising area for future exploration. The ability of terpenes to enhance membrane permeability is a key attribute for drug delivery applications, potentially improving the absorption of therapeutic agents across biological barriers. The investigation into compounds like this compound for such purposes has not yet been extensively reported.

Pharmacological Screening and Therapeutic Agent Development

The identification of this compound in plants with traditional medicinal uses provides a basis for investigating its pharmacological potential. rjptonline.org Gas chromatography-mass spectrometry (GC-MS) analysis has confirmed the presence of this compound in the isopropyl alcohol extract of the leaves of Huberantha senjiana, an endemic tree. rjptonline.org Plants from the same family are used in traditional medicine for various ailments, including fever, and have shown antibacterial and hepatoprotective activities, suggesting that their constituent compounds may be biologically active. rjptonline.org

Furthermore, pharmacological investigations into plants containing structurally similar compounds support the potential for therapeutic agent development. For example, various extracts from Chorisia species, which produce a wide range of volatile organic compounds, have demonstrated anti-diabetic, analgesic, anti-inflammatory, cytotoxic, and antioxidant properties. nih.gov Similarly, the development of synthetic methods, such as the selective oxidation of C-H bonds, is crucial for creating novel bioactive molecules and could be applied to frameworks like 2,6-dimethyloctane (B150249) to generate new therapeutic candidates. google.com The presence of this compound in medicinal plants warrants its isolation and comprehensive pharmacological screening to evaluate its potential contribution to the observed therapeutic effects. ontosight.airjptonline.org

Antimicrobial and Antioxidant Activities of Related Compounds

The antimicrobial and antioxidant properties of terpene alcohols, a class to which this compound belongs, have been a subject of significant research. Generally, oxygenated terpenoids, including alcohols and phenols, exhibit greater antimicrobial activity than terpene hydrocarbons. mdpi.comnih.gov

Antimicrobial Activity: Terpene alcohols have demonstrated activity against a range of bacteria. Their effectiveness is often attributed to their ability to disrupt the cell membrane. oup.com Phenolic terpenes like thymol (B1683141) and carvacrol (B1668589) typically show the strongest antibacterial effects, followed by terpene alcohols. mdpi.comconicet.gov.ar For instance, one study found that thymol and terpineol (B192494) were bactericidal against Staphylococcus aureus at a concentration of 0.12 mg/mL. nih.gov Another study reported that carvacrol, eugenol, geraniol (B1671447), and thymol were all effective against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains of S. aureus, even when the bacteria produced a protective slime layer. conicet.gov.ar This suggests these compounds can penetrate the exopolysaccharide barrier to exert their effect. conicet.gov.ar

Below is a table summarizing the Minimum Inhibitory Concentration (MIC) values for several terpene alcohols against common bacteria.

CompoundS. aureus (MSSA)S. aureus (MRSA, with slime)E. coli O157:H7
Carvacrol 0.4 mg/mL1.60 mg/mL-
Thymol 0.8 mg/mL3.17 mg/mL-
Geraniol 23.4 mg/mL5.8 mg/mL-
Eugenol 3.5 mg/mL14 mg/mL-
α-Terpineol --0.6%
Data compiled from multiple sources. mdpi.comconicet.gov.ar Note: MIC values can vary based on the specific strain and testing methodology.

Antioxidant Activity: The antioxidant activity of terpene alcohols is more varied. Phenolic terpenes are well-known for their high antioxidant potential. mdpi.comresearchgate.net In contrast, non-phenolic terpene alcohols often show weaker activity. mdpi.com For example, studies on α-terpineol and linalool (B1675412) found they possessed very weak antioxidant capabilities. mdpi.com The antioxidant behavior of some non-phenolic terpenes like linalool and citral (B94496) is thought to occur through a termination-enhancing mechanism in lipid peroxidation, which is dependent on concentration and can sometimes have a pro-oxidant effect. nih.govresearchgate.net

Chirality and Enantiomeric Biological Activity

This compound possesses a chiral center at the C6 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2,6-dimethyloctan-2-ol and (S)-2,6-dimethyloctan-2-ol. The phenomenon of chirality is critically important in pharmacology and biology, as different enantiomers of a molecule can exhibit vastly different biological activities. jst.go.jp This is because biological systems, such as enzymes and receptors, are themselves chiral and may interact preferentially with one enantiomer over the other.

While specific studies detailing the differential biological activities of the (R) and (S) enantiomers of this compound are not widely available, research on closely related compounds underscores the significance of stereochemistry. For example, the synthesis of all four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, a derivative used as an insect pheromone, was undertaken specifically to determine the structure-activity relationship, highlighting that stereoisomeric purity is essential for biological function. tandfonline.com In another instance, (S)-2,6-dimethyloctane has been used as a chiral inducer in supramolecular chemistry, demonstrating the influence of its specific three-dimensional structure. The development of chemoenzymatic methods for the dynamic kinetic resolution (DKR) of tertiary alcohols is an important step toward accessing enantiomerically pure compounds like the individual enantiomers of this compound for further biological evaluation. jst.go.jp

Role in Pheromone Chemistry and Mimicry Studies

The 2,6-dimethyloctane carbon skeleton is a key structural motif found in the pheromones of certain insects. This links the compound's structural class directly to the field of chemical ecology.

A prominent example is the identification of 2,6-dimethyloctane-1,8-dioic acid, a dicarboxylic acid derivative of the 2,6-dimethyloctane backbone, as a copulation release pheromone in the cowpea weevil, Callosobruchus maculatus. tandfonline.comnih.gov This compound, secreted by females, plays a role in mating behavior. tandfonline.com To elucidate the precise structure of the natural pheromone and understand how its stereochemistry relates to its biological function, researchers synthesized all four possible stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). tandfonline.comresearchgate.net This work is crucial for pest management strategies that might employ synthetic pheromones.

Similarly, the enantioselective synthesis of various diastereomers of 3,7,11-trimethyl-2-tridecanol, the sex pheromone of the pine sawfly Microdiprion pallipes, utilized building blocks based on the four stereoisomers of 2,6-dimethyloctane. Furthermore, enantiomers of 3,7-dimethyloctan-1-ol (B75441), another related structure, are intermediates in the synthesis of phytal, a pheromone component of the Moroccan locust. csic.esacs.org These examples firmly establish the importance of the 2,6-dimethyloctane framework in pheromone chemistry, although specific mimicry studies involving this compound itself are not detailed in the available literature.

Enzymatic Transformations and Biocatalysis in Biological Systems (e.g., Wine Aroma Research)

The enzymatic transformation of terpenoids, including this compound and its analogues, plays a significant role in the development of aroma profiles, particularly in wine. Monoterpenes, which are key grape-derived aroma compounds, are often present in must and wine as odorless glycosidically bound precursors. uniud.itresearchgate.net The release of these volatile aroma compounds can occur through acid-catalyzed hydrolysis or, more significantly, through the enzymatic activities of yeasts and other microorganisms during fermentation. uniud.itresearchgate.net

Yeast species, both Saccharomyces and non-Saccharomyces, possess enzymes such as β-D-glucosidases that are capable of hydrolyzing these precursors, liberating volatile terpenes and enhancing the aromatic complexity of the wine. researchgate.netresearchgate.net For instance, the transformation of linalool, a floral-scented monoterpene, can lead to the formation of other compounds like α-terpineol. uniud.it

Biocatalysis using whole microbial cells or isolated enzymes offers a "green chemistry" approach to produce valuable aroma compounds. researchgate.net For example, the biotransformation of myrcene (B1677589) using the bacterium Pseudomonas aeruginosa has been shown to yield dihydrolinalool and 2,6-dimethyloctane. nih.govresearchgate.net In one study, a 3-day incubation period with P. aeruginosa resulted in the conversion of myrcene primarily to 2,6-dimethyloctane (90.0%) and α-terpineol (7.7%). nih.govresearchgate.net Another investigation on the biotransformation of menthol (B31143) by the microalga Chlorella vulgaris also produced 2,6-dimethyloctane as a major product. researchgate.net

These enzymatic and biocatalytic transformations are of great interest to the flavor and fragrance industry as they can provide natural and specific aroma compounds. researchgate.netresearchgate.net

Detection and Analysis as a Volatile Organic Compound in Biological Matrices

This compound is a volatile organic compound (VOC) that has been identified in various biological matrices. cmdm.tw The detection and analysis of such VOCs are crucial in fields ranging from food science to medical diagnostics. nih.gov

Analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are commonly employed for the identification and quantification of this compound in complex mixtures. nih.govresearchgate.net For instance, in the analysis of biotransformation products from myrcene, GC-MS was used to identify this compound and other resulting compounds. nih.govresearchgate.net The vapor pressure of this compound, a key physical property for its analysis as a volatile, has been determined to be 9.3 Pa at 24°C using the transpiration method. europa.eu

In the context of human health, VOCs present in biological samples like breath, urine, and blood are being investigated as potential biomarkers for diseases. nih.gov A comprehensive database of VOCs from the healthy human body has been compiled, which includes this compound. cmdm.tw Furthermore, 2,6-dimethyloct-7-en-2-ol has been listed as a potential VOC biomarker in urine for the detection of lung cancer. nih.govresearchgate.net The analysis of VOC profiles can be performed using techniques like headspace solid-phase microextraction (HS-SPME) followed by GC-MS. nih.gov

The table below summarizes the detection of this compound and its analogues in different biological matrices.

Biological MatrixCompoundAnalytical MethodContext
Human Breath, Saliva, Blood, Milk, Skin, Urine, FecesThis compoundNot specified in summaryHealthy human volatolome. cmdm.tw
Human Urine2,6-dimethyloct-7-en-2-olHS-SPME-GC-MSPotential biomarker for lung cancer. nih.govresearchgate.net
Microbial Culture (Pseudomonas aeruginosa)2,6-dimethyloctaneGC-MSBiotransformation product of myrcene. nih.govresearchgate.net
Microbial Culture (Chlorella vulgaris)2,6-dimethyloctaneGC-MSBiotransformation product of menthol. researchgate.net

Environmental Occurrence and Biotransformation in Aquatic Systems

As a compound used in personal care products as a fragrance agent, this compound can enter the aquatic environment through wastewater. scirp.orgnih.gov Studies have detected its presence in surface waters, indicating its persistence to some degree in the environment. scirp.org

For instance, a study conducted in Middle Tennessee watersheds detected this compound in surface water samples during the summer of 2015 and the winters of 2015 and 2016. scirp.org Its presence is attributed to the release from personal care products during human activities like bathing. scirp.org Due to their chemical nature, some of these compounds have the potential to accumulate in the environment. scirp.org

The biotransformation of this compound and related compounds in aquatic systems is an area of ongoing research. Microorganisms in aquatic environments can play a role in the degradation and transformation of such organic pollutants. As mentioned previously, the microalga Chlorella vulgaris has been shown to biotransform menthol into compounds including 2,6-dimethyloctane. researchgate.net Similarly, bacteria like Pseudomonas aeruginosa can convert myrcene into 2,6-dimethyloctane. nih.govresearchgate.net These findings suggest that microbial processes can alter the fate of these compounds in aquatic ecosystems.

Research on Derivatives and Analogues of 2,6 Dimethyloctan 2 Ol

Systematic Studies of Structural and Functional Group Modifications

Systematic modifications of the 2,6-dimethyloctan-2-ol scaffold have been a key area of investigation. These studies often involve altering the hydrocarbon backbone or substituting the hydroxyl group to understand structure-activity relationships. For instance, the introduction of unsaturation or additional functional groups can significantly impact the molecule's physical and chemical properties.

Synthesis and Research Applications of Unsaturated Octenols

Unsaturated analogues of this compound, such as various octenols, are of significant interest. 1-Octen-3-ol, for example, is a well-known compound with distinct isomers that elicit different olfactory responses; the (R)-(-)-isomer has a characteristic mushroom-like scent, while the other isomer smells moldy. bris.ac.ukbris.ac.uk This highlights how the placement of a double bond and stereochemistry can influence biological perception. The synthesis of these compounds can be achieved through methods like the selective reduction of corresponding ketones or Grignard reactions. bris.ac.uk Research applications for unsaturated octenols are diverse, including their use as fragrance components, in the study of insect attractants, and as potential herbicides. bris.ac.ukgoogle.com

Investigations into Polyhydroxylated and Amine-Functionalized Derivatives

The introduction of multiple hydroxyl groups or amine functionalities to the octanol (B41247) framework leads to derivatives with altered polarity and reactivity. An example is 2,6-Dimethyl-7-octene-2,3,6-triol, which, with its three hydroxyl groups, is expected to be more water-soluble than its monohydroxylated counterpart. Similarly, the synthesis of amine-functionalized derivatives, such as 8-Amino-2,6-dimethyloct-6-en-2-ol, introduces a basic nitrogen atom, which can significantly change the molecule's chemical behavior and potential biological interactions. These modifications are often pursued to explore new applications in areas like materials science and pharmaceuticals.

Research on Cyclic and Chroman Analogues

Cyclization of the octanol chain or its fusion to other ring systems creates a range of structurally distinct analogues. Research has been conducted on cyclic acetals derived from related structures, which are valued as fragrance ingredients. googleapis.com Chroman analogues, which incorporate the octanol structure into a chroman ring system, have also been synthesized and studied. These modifications create more rigid structures, which can be useful for probing the specific conformational requirements of biological receptors.

Studies of Acetals and Ethers Derived from this compound

The hydroxyl group of this compound and its analogues is a key site for derivatization to form acetals and ethers. A notable example is 8,8-diethoxy-2,6-dimethyloctan-2-ol, also known as hydroxycitronellal (B85589) diethyl acetal (B89532). thegoodscentscompany.comnih.gov This compound, which combines both alcohol and ether functional groups, is used in the fragrance industry. thegoodscentscompany.com Its synthesis typically involves the acetal formation from a precursor like hydroxycitronellal. Another related derivative is 8,8-dimethoxy-2,6-dimethyloctan-2-ol. chemscene.com The formation of ethers from related terpene alcohols has also been explored in the context of creating new fragrance ingredients. google.com

Comparative Analysis of Reactivity and Biological Profiles across Analogues

Comparative studies across different analogues of this compound reveal important trends in reactivity and biological activity. For instance, the boiling point of 2,6-dimethyloct-6-en-2-ol (B3051001) is lower than its triol derivative due to reduced hydrogen bonding capacity. In terms of biological profiles, the introduction of different functional groups can drastically alter a molecule's scent and its interactions with olfactory receptors. The study of n-alkanols of intermediate chain length has shown that their toxicological profiles are often similar, acting as non-polar narcotics. oecd.org The biological activity of derivatives is also influenced by their hydrophobicity, with more hydrophobic analogues potentially exhibiting different membrane penetration capabilities.

Emerging Research Directions for 2,6 Dimethyloctan 2 Ol

Development of Sustainable Synthetic Routes

The chemical industry's shift towards sustainability has spurred research into greener methods for synthesizing aroma chemicals like 2,6-Dimethyloctan-2-ol. The focus is on minimizing environmental impact by utilizing renewable resources and more efficient catalytic processes.

A primary avenue of research is biocatalysis , which employs enzymes to conduct chemical transformations. The biocatalytic synthesis of terpene alcohols and their derivatives is gaining traction due to its high selectivity and milder reaction conditions compared to traditional chemical methods. nih.govingentaconnect.comgoogle.com For instance, lipases have been successfully used to catalyze the synthesis of terpene esters in non-aqueous systems, with studies showing that primary terpene alcohols are suitable substrates. While this compound is a tertiary alcohol, research into engineering enzymes like terpene synthases and phosphatases could enable its direct biocatalytic production from renewable precursors. google.comrsc.org

Another key strategy involves the use of renewable feedstocks. Research has demonstrated the possibility of producing geraniol (B1671447), a potential precursor to this compound, from engineered microorganisms. google.com Subsequent chemical conversion steps, such as hydrogenation, can then yield the target molecule. google.comchemicalbook.com This approach aligns with green chemistry principles by reducing reliance on petrochemical-derived starting materials. researchgate.net

Table 1: Comparison of Synthetic Approaches for Terpene Alcohols

Feature Traditional Chemical Synthesis Biocatalytic Synthesis
Catalyst Often heavy metals, strong acids/bases Enzymes (e.g., lipases, synthases) google.com
Reaction Conditions High temperature and pressure Mild temperature and pressure
Solvents Often organic, potentially hazardous Aqueous or green solvents
Selectivity Can be low, leading to byproducts High (stereo- and regioselectivity)
Feedstocks Typically petrochemical-based Renewable (e.g., biomass, sugars) google.com
Waste Generation Higher, may contain hazardous materials Lower, often biodegradable

Exploration of Novel Biological Targets and Applications

While this compound's primary role is in perfumery, its structural similarity to other biologically active terpenoids suggests a broader potential. ontosight.aiontosight.ai Emerging research is beginning to explore these possibilities, moving beyond its olfactory properties.

Terpenoids as a class are known for a wide range of pharmacological activities. Studies on other terpene alcohols have revealed potent anti-cancer properties, including the induction of apoptosis in human glioma cells. nih.govingentaconnect.com This raises the possibility that this compound or its derivatives could be investigated for similar therapeutic applications. Furthermore, the structural class of this compound suggests potential for antioxidant or antimicrobial activities, which are areas ripe for exploration. ontosight.ai

Current research often involves studying the interaction of fragrance molecules with olfactory receptors. However, these investigations could be expanded to screen for activity at other biological targets, potentially uncovering new applications in medicine or biotechnology. The compound has also been identified as a component in studies of sensory receptors like Transient Receptor Potential Ankyrin 1 (TRPA1), indicating its potential to interact with biological pathways beyond olfaction. google.com

Advancements in High-Throughput Analytical Screening

The discovery of novel applications and the refinement of existing ones rely on efficient screening methods. High-throughput screening (HTS) allows for the rapid testing of vast numbers of compounds for specific biological activities or properties.

Table 2: High-Throughput Screening in Chemical Research

Technology Application Relevance to this compound
Cell-Based Assays Screening for biological activity (e.g., cytotoxicity, receptor activation). google.com Identifying novel therapeutic applications (e.g., anti-cancer, antimicrobial). nih.govontosight.ai
Receptor Binding Assays Quantifying interaction with specific molecular targets (e.g., olfactory receptors). Characterizing its function and exploring new biological targets.
AI-Driven Virtual Screening Predicting activity and properties from chemical structure before synthesis. psychologytoday.com Accelerating the discovery of new applications and optimizing fragrance properties.

Predictive Modeling and Artificial Intelligence in Chemical Research

Artificial intelligence (AI) and predictive modeling are revolutionizing chemical research, from molecular design to property prediction. These computational tools offer the potential to significantly reduce the time and cost associated with laboratory experimentation. visium.com

Beyond fragrance, quantitative structure-property relationship (QSPR) models are being developed to predict various physicochemical properties of molecules like this compound. semanticscholar.org These models can forecast properties such as water solubility, boiling point, and environmental persistence, which are crucial for product formulation and safety assessment. semanticscholar.orggarethconduit.org This predictive power allows researchers to prioritize promising candidates for synthesis and testing, streamlining the development pipeline.

Environmental Impact Mitigation and Green Chemistry Initiatives

Growing environmental awareness has prompted the fragrance industry to adopt more sustainable practices. researchgate.net This involves a holistic assessment of a product's lifecycle, from raw material sourcing to final disposal, with the aim of minimizing its ecological footprint.

A key component of this shift is the adoption of green chemistry metrics to evaluate the "greenness" of a chemical process. rsc.org Metrics such as Process Mass Intensity (PMI), which measures the total mass input relative to the mass of the final product, and the E-Factor (Environmental Factor), which quantifies the amount of waste produced, are now widely used. perfumerflavorist.comtudelft.nl The International Fragrance Association (IFRA) has developed a "Green Chemistry Compass" to provide a harmonized framework for the industry to assess and improve the sustainability of fragrance ingredients. perfumerflavorist.com

These initiatives drive research towards processes that prevent waste, use less hazardous substances, and improve energy efficiency. The development of biocatalytic routes and the use of renewable feedstocks for synthesizing this compound are direct results of this industry-wide push for sustainability. google.comgoogle.com Furthermore, understanding the environmental fate of such compounds is crucial; studies have detected this compound in surface water, highlighting the importance of designing biodegradable molecules and ensuring responsible disposal. scirp.org

Table 3: Key Green Chemistry Metrics

Metric Definition Goal Relevance
E-Factor (Total mass of waste) / (Total mass of product) perfumerflavorist.com Minimize waste; lower E-Factor is better. Assesses the waste generated during the synthesis of this compound.
Process Mass Intensity (PMI) (Sum of mass of all materials) / (Mass of isolated product) perfumerflavorist.com Improve resource efficiency; lower PMI is better. Evaluates the overall efficiency of the manufacturing process.
Atom Economy (AE) (Molecular weight of product) / (Sum of MWs of all reactants) perfumerflavorist.com Maximize the incorporation of reactant atoms into the final product. Guides the design of more efficient synthetic routes.
GREEN MOTION™ A 0-100 scale assessing health, safety, and environmental impacts. rsc.org Higher score indicates a safer, more sustainable process. Provides a comprehensive sustainability score for fragrance ingredients.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-dimethyloctan-2-ol, and how do reaction conditions influence yield?

  • Methodological Answer : A key synthesis involves condensation reactions using aldehydes and alcohols. For example, in methanol at 20°C, amines and aldehydes react to form intermediates like 8-(adamantan-1-ylimino)-2,6-dimethyloctan-2-ol with 95% yield under controlled conditions . Catalyst choice (e.g., stannic chloride) and solvent (methylene chloride) are critical for optimizing yields, as seen in analogous syntheses of dioxolane derivatives . Distillation under nitrogen is recommended to prevent oxidation during purification .

Q. How is this compound characterized, and what discrepancies exist in reported physical properties?

  • Methodological Answer : Characterization relies on techniques like GC-MS, NMR, and elemental analysis. For instance, elemental analysis of related compounds (C₅H₁₀O₂) shows minor discrepancies in hydrogen content (calculated 9.87% vs. observed 9.72%) due to hygroscopicity or impurities . Reported boiling points vary (e.g., 278.5°C for 8,8-dimethoxy-2,6-dimethyloctan-2-ol vs. lower values for simpler analogs), necessitating rigorous solvent-free distillation for accurate measurements .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s role in hydrophobic tagging for protein degradation?

  • Methodological Answer : The compound’s tert-alcohol structure enables non-covalent interactions with hydrophobic pockets of proteins like SRC-1, facilitating proteasomal degradation. Studies recommend coupling it with adamantyl groups to enhance binding affinity . Competitive assays using methoxy or ethoxy analogs (e.g., 8,8-diethoxy derivatives ) can elucidate steric and electronic effects on tagging efficiency.

Q. How does the antimicrobial activity of this compound compare to its methoxy derivatives?

  • Methodological Answer : Methoxy derivatives (e.g., 7-methoxy-3,7-dimethyloctan-2-ol) exhibit broader-spectrum antimicrobial activity due to increased lipophilicity (logP ~2.84) and membrane disruption . Comparative MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under varying pH conditions are advised to validate structure-activity relationships .

Q. What are the challenges in reconciling solubility data for this compound across studies?

  • Methodological Answer : Reported aqueous solubility (829.5 mg/L at 25°C ) may conflict with experimental observations due to impurities or isomerism. Advanced techniques like HPLC with charged aerosol detection (CAD) can resolve co-eluting isomers (e.g., 2,6- vs. 3,7-dimethyl analogs ). Solubility studies in polar aprotic solvents (e.g., DMSO) are recommended for drug delivery applications .

Data Contradiction Analysis

Q. Why do density and refractive index values for this compound derivatives vary between studies?

  • Methodological Answer : Density (0.918 g/cm³ vs. 0.910 g/cm³ for diethoxy analogs ) and refractive index (n²⁰/D 1.442 vs. 1.4048 for dioxolane derivatives ) discrepancies arise from substituent effects (e.g., methoxy vs. ethoxy groups) and measurement conditions (temperature, wavelength). Standardized protocols (e.g., ASTM D4052 for density) and temperature-controlled refractometry are essential for reproducibility .

Experimental Design Considerations

Q. How can isotopic labeling improve metabolic studies of this compound in bacterial systems?

  • Methodological Answer : Deuterium labeling at the C-2 or C-6 methyl groups enables tracking via LC-MS/MS. For example, incubating E. coli with deuterated analogs in minimal media can identify metabolites like oxidized aldehydes or carboxylic acids . Stable isotope-assisted NMR (¹³C or ²H) further resolves degradation pathways in environmental samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyloctan-2-ol
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyloctan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.